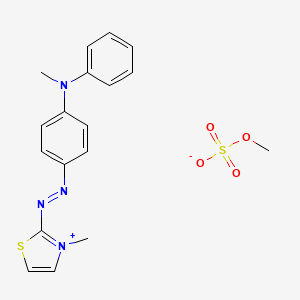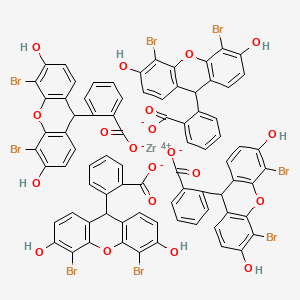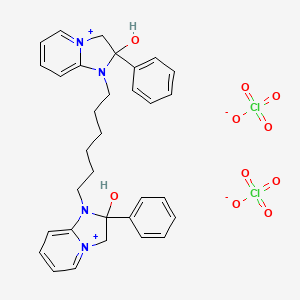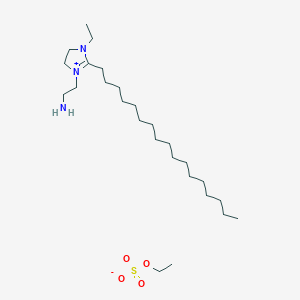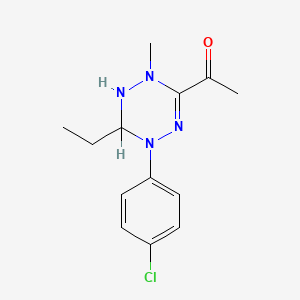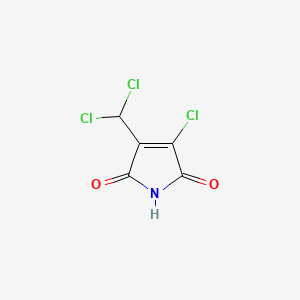
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- is a chemical compound with significant interest in various scientific fields It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both chlorine and dichloromethyl functional groups
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be achieved through several routes. One common method involves the chlorination of 1H-Pyrrole-2,5-dione using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process. Industrial production methods may involve large-scale chlorination reactions with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or proteins. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: The parent compound without the chlorine and dichloromethyl groups.
3-Chloro-1H-pyrrole-2,5-dione: A derivative with only one chlorine atom.
1H-Pyrrole-2,5-dione, 3,4-dichloro-: A compound with two chlorine atoms but no dichloromethyl group.
The presence of the dichloromethyl group in 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- imparts unique chemical properties and reactivity, making it distinct from its analogs.
Properties
CAS No. |
339152-94-2 |
|---|---|
Molecular Formula |
C5H2Cl3NO2 |
Molecular Weight |
214.43 g/mol |
IUPAC Name |
3-chloro-4-(dichloromethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H2Cl3NO2/c6-2-1(3(7)8)4(10)9-5(2)11/h3H,(H,9,10,11) |
InChI Key |
GXWFWFCTVZDOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)NC1=O)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


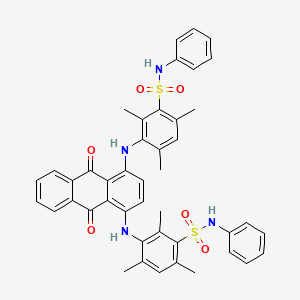
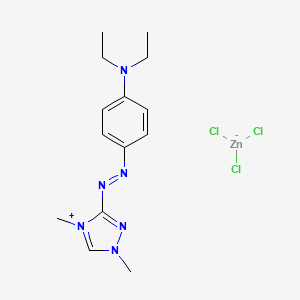
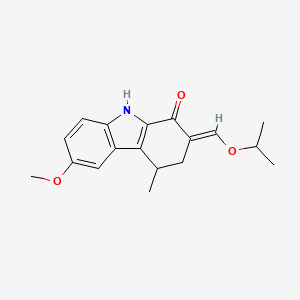
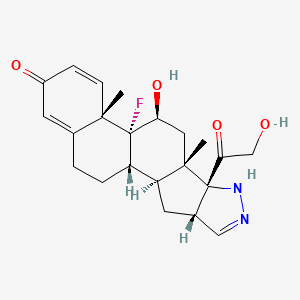
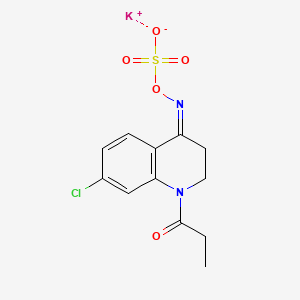
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)

